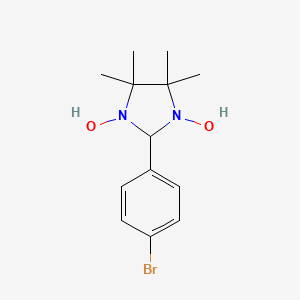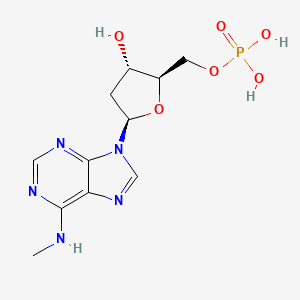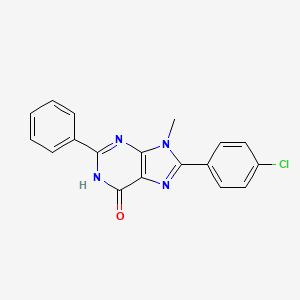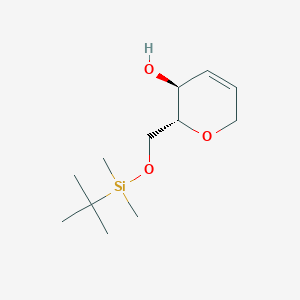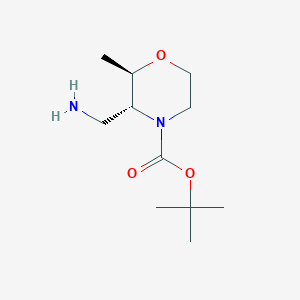
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a morpholine ring
Métodos De Preparación
One efficient method for this involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl nitrite under solvent-free conditions, which allows for a broad substrate scope and excellent yields .
Análisis De Reacciones Químicas
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite and other tert-butyl derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used in the synthesis of various organic compounds due to its reactivity and stability. In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it may be explored for its potential therapeutic effects, although specific applications in this field are still under investigation. Industrially, it is used in the production of various chemicals and materials due to its efficient synthesis and versatile reactivity .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions .
Comparación Con Compuestos Similares
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as other tert-butyl derivatives and morpholine-based compounds. Its uniqueness lies in its specific structural features, which confer distinct reactivity and stability. Similar compounds include tert-butyl nitrite and other tert-butyl esters, which share some reactivity patterns but differ in their specific applications and properties .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
YPEOPIFEBCXKLX-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CN |
SMILES canónico |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


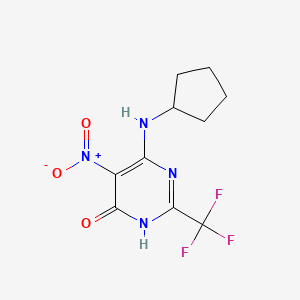
![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
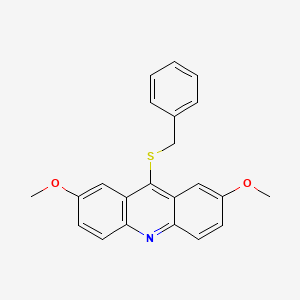
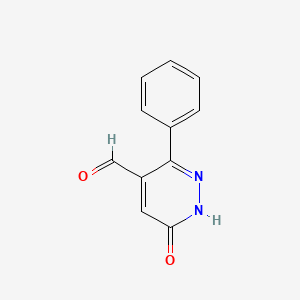
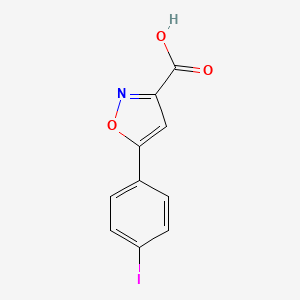
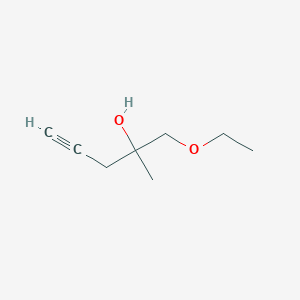
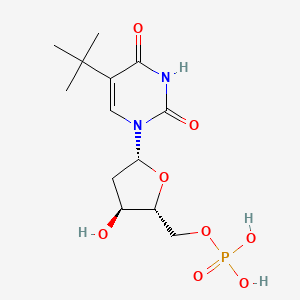
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

